The compound 3,3,3-Trifluoro-DL-alanine, while not directly discussed in the provided papers, is related to the class of alanine analogs which have been studied for their biological activity and potential applications. These analogs, including 3-chloro-DL-alanine (3CA), have been investigated for their roles as antibacterial agents and enzyme inhibitors. The study of such compounds is crucial for the development of new therapeutic strategies and for understanding the biochemical pathways in which they participate.
The study of alanine analogs extends beyond their antibacterial effects. For instance, the inhibition of D-alanine:D-alanine ligase by (3-amino-2-oxoalkyl)phosphonic acids and their analogs represents a potential avenue for the development of novel antibacterial agents3. Although these specific inhibitors did not show significant antibacterial activity, their ability to inhibit an essential enzyme in peptidoglycan synthesis is a promising step towards new drug development. Additionally, the structural analog 3-Cyclohexene-1-dl-alanine has been shown to inhibit the growth of Leuconostoc dextranicum 8086, with its activity being competitively reversed by leucine4. This highlights the potential for alanine analogs to be used in studying metabolic pathways and possibly in the development of growth media that can selectively inhibit certain microorganisms.
3,3,3-Trifluoro-DL-alanine is a synthetic amino acid characterized by the molecular formula . This compound features three fluorine atoms attached to the alpha carbon, making it a trifluoromethyl-substituted derivative of alanine. Its unique structure imparts distinct chemical properties that have garnered interest in various scientific fields, including chemistry, biology, and medicine.
3,3,3-Trifluoro-DL-alanine is classified as an amino acid and is synthesized through various chemical methods. It serves as a building block in organic synthesis and as a tool in biochemical research. The compound is particularly noted for its role in enzyme studies and potential therapeutic applications due to its ability to inhibit specific enzymes .
The synthesis of 3,3,3-Trifluoro-DL-alanine typically involves the reduction of ethyl trifluoropyruvate. Two common reducing agents used in this process are 9-Borabicyclo[3.3.1]nonane (9-BBN) and diisobutylaluminum hydride (DIBAH). Following reduction, acidic hydrolysis of the resulting diastereomeric sulfinamides yields the desired amino acid .
A highly stereoselective enantiodivergent synthesis has also been reported, which allows for the production of non-racemic forms of 3,3,3-Trifluoro-DL-alanine with high enantiomeric excess . This method enhances the efficiency and specificity of the synthesis process.
The molecular structure of 3,3,3-Trifluoro-DL-alanine includes:
3,3,3-Trifluoro-DL-alanine can undergo several types of chemical reactions:
These reactions highlight the versatility of 3,3,3-Trifluoro-DL-alanine in synthetic chemistry.
The primary mechanism of action for 3,3,3-Trifluoro-DL-alanine involves its interaction with alanine racemase, an enzyme critical for bacterial cell wall synthesis. As a suicide substrate, it irreversibly binds to alanine racemase, leading to enzyme inactivation. This action disrupts the biochemical pathway involved in peptidoglycan synthesis, which is essential for bacterial growth and survival .
The compound is stable in human serum and shows poor substrate characteristics for mammalian d-amino acid oxidase, which may reduce potential side effects when considered for therapeutic applications .
The applications of 3,3,3-Trifluoro-DL-alanine are diverse:
3,3,3-Trifluoro-DL-alanine (TFA, C₃H₄F₃NO₂) represents a strategically fluorinated analogue of the proteinogenic amino acid alanine, where the methyl group's hydrogen atoms are replaced by fluorine. This substitution creates a molecule with distinctive physicochemical properties: 1) The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group lowers the pKa of the α-amino group (NH₂), enhancing its resistance to enzymatic deamination; 2) The -CF₃ group significantly increases lipophilicity (logP = -0.89) compared to alanine (logP = -2.87), potentially improving membrane permeability; 3) The van der Waals radius of -CF₃ (1.35 Å) closely mimics that of an ethyl group while maintaining alanine's compact structure. These properties enable TFA to serve as a metabolic probe in biological systems, where its isosteric resemblance to alanine allows interaction with enzymes involved in alanine metabolism while the fluorine atoms create steric and electronic perturbations that disrupt normal function [7] [9].
Table 1: Comparative Properties of Alanine and 3,3,3-Trifluoro-DL-alanine
Property | Alanine | 3,3,3-Trifluoro-DL-alanine |
---|---|---|
Molecular Formula | C₃H₇NO₂ | C₃H₄F₃NO₂ |
Molecular Weight (g/mol) | 89.09 | 143.07 |
logP (Predicted) | -2.87 | -0.89 |
pKa (α-amino group) | 9.87 | ~8.2 |
Melting Point (°C) | 297 (dec) | 231–234 |
Storage Conditions | Room temp | 2–8°C |
The synthesis of TFA was first reported in the 1960s amid growing interest in fluorinated biomolecule analogues. Early synthetic routes relied on classical chemical methods such as the amination of 3,3,3-trifluoropyruvate using ammonium acetate in the presence of reducing agents. This approach typically yielded the racemic DL-form, with purification achieved through crystallization or ion-exchange chromatography. Commercial production began in the 1970s (CAS 17463-43-3), with Sigma-Aldrich and later Glentham Life Sciences (product code GM1993) offering the compound at 98% purity for research applications. Significant synthetic challenges included controlling racemization during synthesis and minimizing β-elimination of fluoride under basic conditions. Modern innovations have shifted toward enzymatic synthesis, particularly the use of alanine dehydrogenase from Vibrio proteolyticus to catalyze the reductive amination of 3,3,3-trifluoropyruvate. This biocatalytic route achieves higher stereoselectivity and avoids the harsh conditions of chemical synthesis, representing a sustainable advancement in production methodology [1] [2] [9].
The trifluoromethyl group serves as a privileged moiety in medicinal and agrochemical design due to its unique influence on molecular properties. When incorporated into amino acids like TFA, -CF₃ provides: 1) Enhanced metabolic stability by resisting oxidative metabolism common to alkyl groups; 2) Increased lipophilicity that improves membrane penetration without excessive size; 3) Electronegative shielding that alters pKa and hydrogen-bonding capacity. In pharmaceutical applications, approximately 25% of small-molecule drugs contain -CF₃ groups, which often enhance target binding affinity and pharmacokinetic profiles. For TFA specifically, the -CF₃ group creates a mimetic of alanine that effectively interacts with alanine-processing enzymes while introducing steric and electronic perturbations that can inhibit metabolic pathways. This strategic substitution enables TFA to serve as a mechanism-based inhibitor in bacterial cell wall biosynthesis and a metabolic probe in PET imaging [7] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7